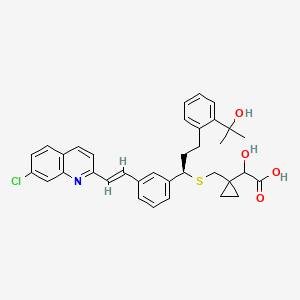

alpha Hydroxy montelukast

Description

Contextualization within Montelukast (B128269) Metabolism Studies

The study of alpha-hydroxy montelukast is intrinsically linked to the broader research on the metabolism of montelukast. Montelukast undergoes extensive metabolism in the body before excretion. nih.gov In vitro studies utilizing human liver microsomes have identified that cytochrome P450 (CYP) isoenzymes, specifically CYP2C8, CYP2C9, and CYP3A4, are involved in this process. drugbank.com The primary route of elimination for montelukast and its metabolites is through the bile, resulting in excretion almost exclusively via feces, with minimal amounts recovered in urine. nih.govdrugbank.com

Within this complex metabolic pathway, several metabolites have been identified. These are often designated with an "M" number in scientific literature. Known metabolites include montelukast acyl-β-d-glucuronide (M1), montelukast sulfoxide (B87167) (M2), 25-hydroxy montelukast (M3), montelukast dicarboxylic acid (M4), 21(R)-hydroxy montelukast (M5a), 21(S)-hydroxy montelukast (M5b), and 36-hydroxy montelukast (also known as 1,2 diol montelukast or M6). nih.gov

Significance as a Montelukast Metabolite and Impurity in Research

The significance of alpha-hydroxy montelukast in the scientific community stems from its dual identity as both a metabolite and a pharmaceutical impurity.

As a metabolite, its study contributes to the comprehensive metabolic profile of montelukast. szabo-scandic.cominvivochem.commedchemexpress.com While plasma concentrations of montelukast metabolites are generally undetectable at steady state in patients receiving therapeutic doses, understanding all potential metabolic products, including minor ones like alpha-hydroxy montelukast, is fundamental in drug metabolism research. drugbank.com

Perhaps more critically, alpha-hydroxy montelukast is recognized as a significant impurity in the synthesis of montelukast sodium. Regulatory bodies, such as the European Pharmacopoeia (EP), have designated it as "Montelukast EP Impurity I". synzeal.comsimsonpharma.comcymitquimica.comacanthusresearch.com The presence of impurities can impact the quality and safety of a final drug product, making their identification, characterization, and control essential during manufacturing. researchgate.net Consequently, certified reference standards of alpha-hydroxy montelukast are commercially available for use in analytical method development, validation, and quality control applications to ensure the purity of the active pharmaceutical ingredient (API). synzeal.comlgcstandards.comlgcstandards.com This allows pharmaceutical manufacturers to accurately detect and quantify this specific impurity in their montelukast products. synzeal.com The compound is also referred to as Montelukast alpha-Hydroxy Analog. synzeal.comcymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-7-24(29)13-17-31(42-22-35(18-19-35)32(38)33(39)40)26-8-5-6-23(20-26)10-15-28-16-12-25-11-14-27(36)21-30(25)37-28/h3-12,14-16,20-21,31-32,38,41H,13,17-19,22H2,1-2H3,(H,39,40)/b15-10+/t31-,32?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJAHHNMKTWTGZ-DZAPPIOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2045402-27-3 | |

| Record name | alpha Hydroxy montelukast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2045402273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA. HYDROXY MONTELUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N056L5XHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Biotransformation of Montelukast to Alpha Hydroxy Montelukast

Enzymatic Hydroxylation Mechanisms

Hydroxylation, the addition of a hydroxyl (-OH) group to a substrate, is a primary phase I metabolic reaction. In the case of montelukast (B128269), this process is catalyzed by specific CYP isoforms located predominantly in the liver. This enzymatic action increases the water solubility of the compound, facilitating its eventual excretion from the body.

The metabolism of montelukast is a multi-enzyme process, with several CYP isoforms contributing to the formation of its various hydroxylated and oxidative metabolites. nih.gov While early in vitro studies suggested primary roles for CYP2C9 and CYP3A4, subsequent research using clinically relevant concentrations has established CYP2C8 as the dominant enzyme in montelukast's oxidative metabolism. helsinki.finih.govnih.govresearchgate.net

CYP2C8: This isoform is the principal enzyme responsible for the metabolism of montelukast. helsinki.finih.gov It is estimated to account for approximately 72-80% of the drug's oxidative biotransformation in vivo. nih.govnih.govresearchgate.net Its primary role is catalyzing the 36-hydroxylation of montelukast, which is the initial and rate-limiting step in the formation of the major metabolite, a dicarboxylic acid (M4). nih.govnih.govnih.gov

The formation of alpha-hydroxy montelukast (also known as M7) is recognized as part of this oxidative metabolism, although it is considered a minor pathway. nih.gov The specific CYP isoforms responsible for this particular hydroxylation reaction are not as extensively characterized as those for the major metabolites.

Hydroxylation of the montelukast molecule occurs at several specific carbon atoms, leading to a variety of metabolites. The molecule's complex structure, which includes a chiral center, results in the formation of stereoisomeric metabolites. nih.gov

36-Hydroxylation: This reaction occurs on one of the methyl groups of the 2-hydroxy-2-propyl side chain. This is the primary metabolic pathway, catalyzed mainly by CYP2C8 and to a lesser extent by CYP2C9. nih.govnih.gov This initial product, 36-hydroxy montelukast (M6), exists as two diastereomers (M6a and M6b) and is rapidly oxidized further to the major biliary metabolite, a dicarboxylic acid (M4). nih.gov

21-Hydroxylation: This reaction takes place at the benzylic carbon atom of the propyl chain. This pathway is catalyzed by CYP3A4 and results in the formation of two diastereomers, 21(R)-hydroxy montelukast (M5a) and 21(S)-hydroxy montelukast (M5b). nih.govnih.gov

25-Hydroxylation: This hydroxylation occurs on the phenyl ring of the 2-(2-hydroxy-2-propyl)phenyl group, forming a phenol (B47542) metabolite (M3). nih.govnih.gov Multiple P450s, including CYP2C8, CYP2C9, and CYP3A4, can catalyze this reaction. nih.gov

alpha-Hydroxylation: The formation of alpha-hydroxy montelukast (M7) involves the hydroxylation of the carbon atom alpha to the carboxylic acid group on the cyclopropaneacetic acid side chain. nih.gov

The stereochemistry of these reactions is crucial, as evidenced by the formation of diastereomers at the 21- and 36-positions. nih.gov The parent drug, montelukast, is the (R)-enantiomer, and the enzymatic reactions proceed with varying degrees of stereoselectivity. nih.gov

Quantitative Aspects of alpha-Hydroxy Montelukast Formation in in vitro Systems, such as Human Liver Microsomes

Quantitative analysis of montelukast metabolism in in vitro systems, particularly human liver microsomes (HLMs), provides valuable data on the kinetics of metabolite formation. While extensive kinetic data exists for the major metabolic pathways, specific quantitative parameters for the formation of the minor metabolite, alpha-hydroxy montelukast (M7), are less detailed in the literature.

Studies in HLMs show that the formation of the major oxidative metabolites follows Michaelis-Menten kinetics. nih.gov The kinetic parameters for the formation of the primary hydroxylated metabolites have been determined, highlighting the efficiency of the different enzymatic pathways.

| Metabolite | Primary Enzyme(s) | Apparent Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Clint, Vmax/Km) (μL/min/mg protein) |

|---|---|---|---|---|

| 1,2 diol (from 36-OH Montelukast) | CYP2C8, CYP2C9 | 3.3 ± 0.9 | 110.1 ± 10.4 | 33.4 |

| 21(R)-OH Montelukast | CYP3A4 | 7.1 ± 1.6 | 22.5 ± 2.6 | 3.2 |

| 25-OH Montelukast | CYP2C8, CYP2C9, CYP3A4 | 5.7 ± 1.7 | 15.2 ± 1.8 | 2.7 |

| 21(S)-OH Montelukast | CYP3A4 | 6.5 ± 2.5 | 5.2 ± 0.9 | 0.8 |

Data presented are representative values from in vitro studies and may vary between experiments.

Comparative Analysis with Other Montelukast Metabolites

A comparative analysis of the various metabolic pathways of montelukast is essential to understand the relative importance of alpha-hydroxy montelukast formation.

Besides the hydroxylation pathways, montelukast undergoes other biotransformations:

Sulfoxidation: The thioether moiety of montelukast can be oxidized to form montelukast sulfoxide (B87167) (M2). This reaction is primarily catalyzed by CYP3A4. nih.govnih.gov

Glucuronidation: The carboxylic acid group of montelukast can be directly conjugated with glucuronic acid to form an acyl-glucuronide (M1). This is a Phase II metabolic reaction catalyzed by the enzyme UGT1A3. nih.govnih.gov

Further Oxidation: The primary hydroxylated metabolite, 36-hydroxy montelukast (M6), is not a final product but an intermediate. It is further oxidized to a dicarboxylic acid (M4), which is the major metabolite found in human bile. nih.gov CYP2C8 is also active in this subsequent metabolic step. nih.gov

Based on in vitro intrinsic clearance data from human liver microsomes, the relative contribution of each oxidative pathway to the total metabolism of montelukast can be estimated.

| Metabolite Pathway | Relative Contribution to Total Oxidative Clint (%) |

|---|---|

| 1,2 diol (from 36-OH Montelukast) | 83.5% |

| 21(R)-OH Montelukast | 7.9% |

| 25-OH Montelukast | 6.7% |

| 21(S)-OH Montelukast | 1.9% |

These percentages are based on the assumption that the contribution of other minor metabolites, such as the sulfoxide and alpha-hydroxy-montelukast, is small.

Analytical Methodologies for Isolation, Identification, and Quantification of Alpha Hydroxy Montelukast

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental in the analysis of alpha-hydroxy montelukast (B128269), providing the necessary separation from the parent drug, other metabolites, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of montelukast and its related substances, including hydroxylated forms like alpha-hydroxy montelukast. The development of a robust and validated HPLC method is critical for ensuring accurate and reliable results.

A typical HPLC method for montelukast and its impurities, which would be applicable for alpha-hydroxy montelukast, often employs a reversed-phase C18 column. nih.govresearchgate.net Gradient elution is commonly utilized to achieve optimal separation of the parent compound from its various degradation products and metabolites. nih.govresearchgate.net The mobile phase often consists of an aqueous component, such as a phosphate (B84403) buffer adjusted to an acidic pH, and an organic modifier like acetonitrile (B52724). nih.govresearchgate.net

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.netjpsbr.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. nih.govresearchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For montelukast and its impurities, linearity is typically established over a specific concentration range. nih.govnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. researchgate.netnih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Atlantis dC18 (250 x 4.6 mm), 5 µm | researchgate.net |

| Mobile Phase A | Aqueous 0.1% Orthophosphoric Acid | researchgate.net |

| Mobile Phase B | Water:Acetonitrile (5:95 v/v) | researchgate.net |

| Flow Rate | 1.5 mL/min | researchgate.net |

| Detection | UV at 230 nm | scirp.org |

| Injection Volume | 10 µL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is indispensable for the identification and quantification of montelukast metabolites, including alpha-hydroxy montelukast, in complex biological matrices.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and thus for the structural elucidation of metabolites like hydroxylated montelukast. nih.gov By comparing the mass-to-charge ratio (m/z) of the parent drug with its metabolites, the addition of a hydroxyl group (+16 Da) can be readily identified.

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments further aid in pinpointing the location of the hydroxylation on the montelukast molecule. Different hydroxylated metabolites of montelukast have been identified, including phenolic and benzylic alcohol forms. nih.gov

Quantitative LC-MS/MS assays are the gold standard for measuring the concentration of drugs and their metabolites in biological samples such as plasma and bile. globalresearchonline.netresearchgate.net These assays are characterized by their high selectivity and sensitivity, allowing for the detection and quantification of analytes at very low concentrations.

The development of a quantitative LC-MS/MS method involves optimizing several parameters, including the chromatographic conditions for separating the analyte from endogenous matrix components and the mass spectrometer settings for sensitive and specific detection. Multiple Reaction Monitoring (MRM) is a common acquisition mode used in quantitative LC-MS/MS, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. nih.gov

Method validation for quantitative bioanalytical assays includes the assessment of selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | YMC-pack pro C18 (50 x 4.6 mm), S-3 μm | nih.gov |

| Mobile Phase | 10mM ammonium (B1175870) formate (B1220265) (pH 4.0):acetonitrile (20:80 v/v) | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| MRM Transition (Montelukast) | m/z 586.2 → 568.2 | nih.gov |

| Internal Standard | Montelukast-d6 | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed structural information that is complementary to mass spectrometry data, and they are essential for the definitive characterization of alpha-hydroxy montelukast.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules, including hydroxylated derivatives of montelukast. While mass spectrometry provides information on the molecular weight and fragmentation, NMR provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR and ¹³C NMR are the most common NMR experiments used for structural elucidation. By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectra, the exact position of the hydroxyl group on the montelukast scaffold can be determined. For instance, the introduction of a hydroxyl group will cause a significant downfield shift for the proton and carbon atoms at or near the site of hydroxylation.

In some cases, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), may be necessary to fully assign all the signals and confirm the structure of the hydroxylated metabolite. scirp.org

| Technique | Primary Role |

|---|---|

| HPLC | Separation and quantification of montelukast and its impurities/degradation products. |

| High-Resolution MS | Determination of elemental composition and structural elucidation of metabolites. |

| Quantitative LC-MS/MS | Highly sensitive and selective quantification of metabolites in biological matrices. |

| NMR Spectroscopy | Unambiguous structural confirmation of hydroxylated derivatives. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity and Purity Assessments

Spectroscopic techniques are fundamental in the pharmaceutical industry for the structural elucidation, identification, and purity assessment of active pharmaceutical ingredients (APIs) and their related impurities. For alpha-hydroxy montelukast, both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as critical analytical tools.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of alpha-hydroxy montelukast is expected to share many characteristic absorption bands with the parent compound, montelukast, due to their structural similarity. However, the presence of the additional hydroxyl group on the cyclopropaneacetic acid moiety introduces a distinct spectral feature.

Key expected IR absorption bands for alpha-hydroxy montelukast include:

A broad peak corresponding to the O-H stretching vibration of the tertiary alcohol and the two carboxylic acid hydroxyl groups, typically observed in the region of 3400-3200 cm⁻¹. The presence of the alpha-hydroxy group may influence the shape and position of this band compared to montelukast.

Strong absorption bands around 1700 cm⁻¹ for the C=O stretching of the carboxylic acid group.

Multiple peaks in the 3000-2900 cm⁻¹ range, attributed to aromatic and aliphatic C-H stretching vibrations.

Characteristic absorptions corresponding to the C=C and C=N stretching vibrations within the quinoline (B57606) ring system.

These spectral data are crucial for confirming the identity of alpha-hydroxy montelukast as a reference standard and for detecting its presence in montelukast samples. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a quantitative technique used to measure the concentration of a substance in a solution by analyzing its absorption of light. The UV spectrum of alpha-hydroxy montelukast is determined by its chromophoric systems, primarily the chloro-quinoline and the styryl moieties, which are identical to those in montelukast. Therefore, the maximum absorption wavelength (λmax) for alpha-hydroxy montelukast is expected to be very similar to that of montelukast.

Studies on montelukast have identified its λmax at various wavelengths depending on the solvent used, such as 243 nm in 0.1N Sodium Hydroxide, 285 nm in an acetonitrile/acetate buffer mixture, and 345 nm in alcohol. ijprajournal.comnih.govijpbs.com This suggests that the selection of an appropriate solvent is critical for developing a sensitive and accurate UV-Vis spectrophotometric method. The method can be used for the quantification of alpha-hydroxy montelukast, provided it is chromatographically separated from montelukast and other impurities, and for assessing the purity of isolated alpha-hydroxy montelukast.

Table 1: Expected Spectroscopic Data for alpha-Hydroxy Montelukast

| Spectroscopic Technique | Parameter | Expected Observation | Reference Functional Groups |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3200 (broad) | O-H stretch (alcohols, carboxylic acid) |

| ~1700 (strong) | C=O stretch (carboxylic acid) | ||

| ~3000-2900 | C-H stretch (aromatic, aliphatic) | ||

| UV-Visible Spectroscopy | λmax (nm) | ~240-350 | Conjugated π systems (quinoline, styryl) |

Impurity Profiling and Degradation Product Analysis of Montelukast Formulations

Impurity profiling is a critical aspect of pharmaceutical development and quality control, mandated by regulatory agencies to ensure the safety and efficacy of drug products. For montelukast formulations, this involves the identification and quantification of all potential impurities, including process-related impurities arising from the synthesis and degradation products formed during storage. nih.gov Alpha-hydroxy montelukast is recognized as one such significant process-related impurity. synzeal.com

Detection and Quantification of alpha-Hydroxy Montelukast as a Process-Related Impurity

Alpha-hydroxy montelukast, also known as Montelukast EP Impurity I, is an impurity that can be formed during the synthesis of montelukast sodium. synzeal.compharmaffiliates.com Its presence in the final drug substance must be carefully controlled to meet pharmacopeial limits.

The primary analytical technique for the detection and quantification of alpha-hydroxy montelukast and other impurities in montelukast is Reverse Phase-High Performance Liquid Chromatography (RP-HPLC). nih.govdoaj.org Numerous RP-HPLC methods have been developed and validated for the purpose of separating montelukast from its known impurities. nih.govsemanticscholar.orgijpronline.com These methods are designed to be highly specific and sensitive, allowing for the accurate measurement of impurities at very low levels.

A typical RP-HPLC method involves:

Stationary Phase: A C18 column is commonly used, providing effective separation of the relatively non-polar montelukast and its related substances. nih.govsemanticscholar.org

Mobile Phase: A gradient mixture of an aqueous buffer (such as phosphate or ammonium acetate) and an organic solvent (typically acetonitrile or methanol) is often employed. nih.gov The gradient elution allows for the resolution of compounds with a range of polarities within a reasonable run time.

Detection: A UV detector is typically set at a wavelength where montelukast and its impurities exhibit significant absorbance, such as 230 nm, 256 nm, or 285 nm. nih.govsemanticscholar.orgjpsbr.orgiajps.com

The validation of these methods as per International Council for Harmonisation (ICH) guidelines ensures their linearity, precision, accuracy, and robustness for quantifying impurities like alpha-hydroxy montelukast. nih.govsemanticscholar.org The limit of detection (LOD) and limit of quantification (LOQ) for related substances are typically in the microgram-per-milliliter range. semanticscholar.org

Table 2: Example of RP-HPLC Conditions for Montelukast Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | Atlantis dC18 (250 x 4.6 mm), 5 µm |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | Acetonitrile:Water (95:5 v/v) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

Data synthesized from related literature. semanticscholar.org

Development of Stability-Indicating Methods for Montelukast and its Hydroxylated Degradants

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For montelukast, it is crucial that the method can accurately measure the active ingredient without interference from its degradation products, including hydroxylated degradants that may form under various stress conditions. nih.govjocpr.com

The development of a SIAM for montelukast involves subjecting the drug to forced degradation studies as recommended by ICH guidelines. nih.govjapsonline.comjpionline.org These studies expose montelukast to stress conditions such as:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. nih.govjpsbr.org

Oxidation: Exposure to oxidizing agents like hydrogen peroxide. semanticscholar.orgjapsonline.com Montelukast is known to be susceptible to oxidation, leading to the formation of impurities like montelukast sulfoxide (B87167). google.com

Thermal Degradation: Heating the drug substance in a dry state. jpsbr.org

Photolytic Degradation: Exposing the drug to UV or fluorescent light. nih.gov

The degradation products formed under these conditions are then analyzed, typically by HPLC coupled with a photodiode array (PDA) detector to check for peak purity and by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures. nih.govjapsonline.comnih.gov The HPLC method is optimized to ensure baseline separation between the parent montelukast peak and the peaks of all degradation products, including any hydroxylated species. This confirms the method's specificity and its stability-indicating nature, making it suitable for routine quality control and stability testing of montelukast formulations. nih.govjocpr.com

Table 3: Summary of Forced Degradation Studies for Montelukast

| Stress Condition | Typical Reagent/Condition | Degradation Observed |

|---|---|---|

| Acid Hydrolysis | 1.0 M HCl at 85°C | Significant degradation observed semanticscholar.orgjapsonline.com |

| Base Hydrolysis | 1.0 M NaOH at 80°C | Significant degradation observed nih.govjapsonline.com |

| Oxidative Degradation | 3% H₂O₂ at room temperature | Significant degradation observed nih.govsemanticscholar.org |

| Thermal Degradation | Dry heat at 80-105°C | Generally stable or minor degradation nih.govsemanticscholar.org |

| Photolytic Degradation | UV/Vis light exposure | Generally stable or minor degradation nih.govsemanticscholar.org |

Synthetic Chemistry and Degradation Studies of Alpha Hydroxy Montelukast

Laboratory Synthesis of alpha-Hydroxy Montelukast (B128269) Reference Standards for Research

The synthesis of alpha-Hydroxy Montelukast as a reference standard is crucial for analytical method development and impurity profiling in pharmaceutical quality control.

The synthesis of Montelukast and its hydroxylated derivatives often involves stereoselective methods to obtain the desired chirality, which is critical for its biological activity. A key intermediate in many synthetic routes is a chiral diol, which is accessed through various convergent strategies. acs.orgnih.gov One approach involves the asymmetric hydrogenation of a ketone functionality to introduce the benzylic alcohol chiral center. acs.orgnih.gov For instance, the use of catalysts like [((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2] has been shown to afford high enantioselectivity (99% ee) in this hydrogenation step. nih.gov

Another strategy employs a tandem Mizoroki-Heck reaction and double-bond isomerization to construct the carbon skeleton of a key intermediate. acs.orgnih.gov This is followed by an asymmetric reduction to establish the chiral hydroxyl group. The synthesis of hydroxylated structures, such as potential oxidative metabolites, has been achieved starting from an (S)-hydroxy ester intermediate. lookchem.comresearchgate.net The introduction of a benzylic hydroxyl group can be accomplished through a bromination and subsequent saponification reaction sequence. lookchem.comresearchgate.net These stereoselective approaches are fundamental in producing the specific isomers needed for both the active pharmaceutical ingredient and its related reference standards.

The synthesis of impurities is a vital aspect of developing robust analytical methods for drug quality control. asianpubs.org For Montelukast, various process-related impurities have been identified during its synthesis and bulk production. asianpubs.org The preparation of these impurities, including hydroxylated derivatives, is often not detailed in publicly available literature, necessitating dedicated synthetic efforts. asianpubs.org

One common strategy involves the direct modification of the Montelukast molecule. For example, the sulfoxide (B87167) impurity of Montelukast can be prepared by direct oxidation of Montelukast using reagents like m-chloroperbenzoic acid. researchgate.netasianpubs.org Similarly, other degradation products can be intentionally generated under stress conditions to serve as reference markers. During process development, impurities are often first identified by techniques like LC-MS, and then their structures are confirmed through synthesis and spectral characterization. researchgate.net The availability of these synthesized impurity standards is essential for the validation of analytical methods that can accurately quantify their presence in the final drug product. nih.govsemanticscholar.org

Chemical Degradation Pathways and Mechanisms of Montelukast

Montelukast is susceptible to degradation under various conditions, leading to the formation of several degradation products, including hydroxylated species. Understanding these degradation pathways is critical for ensuring the stability and quality of the pharmaceutical product.

Oxidative degradation is a significant pathway for the decay of Montelukast. nih.govsemanticscholar.orgresearchgate.net The molecule contains moieties that are prone to oxidation, particularly the sulfide (B99878) group. nih.govresearchgate.net Studies have shown that exposing Montelukast to various oxidative stressors, such as hydrogen peroxide, Fenton's reagent, and even atmospheric oxygen under normal laboratory light, results in the formation of multiple degradation products. nih.gov One of the primary products of oxidation is Montelukast sulfoxide. researchgate.netnih.govgoogle.com

In addition to the sulfoxide, other hydroxylated products can be formed. The synthesis of potential oxidative metabolites has been reported, which includes diastereoisomeric pairs with hydroxyl groups introduced at various positions. lookchem.comresearchgate.net For instance, the benzylic position is a site for hydroxylation. lookchem.comresearchgate.net The formation of these hydroxylated species is a result of the drug's inherent sensitivity to oxidative conditions. nih.govresearchgate.net

Montelukast is known to be sensitive to light. nih.govresearchgate.net Photodegradation can lead to the formation of its cis-isomer as a major photoproduct when in solution. researchgate.netnih.gov The rate of photodegradation is influenced by the light source, with UV light causing more rapid degradation than visible light sources. researchgate.netnih.gov In the solid state, unpacked chewable tablets have shown a decrease in potency with the formation of Montelukast S-oxide as a major photoproduct upon exposure to daylight. researchgate.netnih.gov

Regarding hydrolytic stability, Montelukast shows varied degradation depending on the pH. It is sensitive to acid hydrolysis. nih.gov Studies have shown extensive degradation under acidic conditions (e.g., 1M HCl). nih.govoup.com Conversely, it has been found to be highly stable in alkaline solutions (e.g., NaOH solution). researchgate.netnih.gov Stress testing under neutral hydrolytic conditions (water at 80°C) has also been performed to assess its stability. nih.gov The presence of hydroxylated structures can potentially influence the photolytic and hydrolytic stability profiles, although specific studies on the stability of isolated hydroxylated derivatives are less common in the literature.

Identification and Characterization of alpha-Hydroxy Montelukast as a Degradation Product

Alpha-Hydroxy Montelukast has been identified as a significant impurity and degradation product of Montelukast. synzeal.compharmaffiliates.com Its characterization is crucial for quality control and regulatory purposes.

This compound, chemically named (2RS)-1-[[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropylacetic acid, is listed as Montelukast EP Impurity I. synzeal.com Its identification in bulk drug substances is typically achieved using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a primary tool for detecting and tentatively identifying impurities based on their mass-to-charge ratio. researchgate.netglobalresearchonline.net

For definitive structural confirmation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed on the isolated impurity. semanticscholar.org The synthesis of the impurity standard allows for direct comparison of its chromatographic and spectroscopic data with the unknown peak observed in the drug substance, thereby confirming its identity. The availability of a well-characterized reference standard for alpha-Hydroxy Montelukast is essential for the development and validation of analytical methods aimed at controlling its levels in the final pharmaceutical product. synzeal.com

Preclinical Pharmacological and Mechanistic Investigations of Alpha Hydroxy Montelukast

In Vitro Studies on Cellular Systems and Enzyme Preparations

In vitro research provides a foundational understanding of a compound's biological activity at the cellular and molecular level. For alpha-hydroxy montelukast (B128269), such studies are essential to differentiate its properties from the parent drug, montelukast.

Currently, there is a lack of specific data in the published scientific literature detailing the receptor binding affinity of alpha-hydroxy montelukast. Studies on the parent compound, montelukast, confirm its high-affinity binding to the cysteinyl leukotriene receptor 1 (CysLT1) as its primary mechanism of action. nih.govnih.gov While several metabolites of montelukast have been identified, their pharmacological activity is generally considered to be low, primarily because their concentrations in plasma at therapeutic doses of the parent drug are typically undetectable. drugbank.com However, direct binding assays to determine the specific affinity (e.g., Ki or IC50 values) of alpha-hydroxy montelukast for CysLT1 or other potential receptor targets have not been reported.

The potential for alpha-hydroxy montelukast to inhibit or induce drug-metabolizing enzymes has not been specifically detailed in available research. The parent drug, montelukast, is a known potent and competitive inhibitor of the cytochrome P450 enzyme CYP2C8 in vitro. researchgate.netnih.gov It is also metabolized by CYP2C8, CYP2C9, and CYP3A4. nih.govnih.gov

Table 1: In Vitro Enzyme Interaction Data for Alpha-Hydroxy Montelukast

| Parameter | Enzyme | Substrate/Assay | Finding |

| Enzyme Inhibition | Not Reported | Not Reported | Data not available in reviewed literature |

| Enzyme Induction | Not Reported | Not Reported | Data not available in reviewed literature |

The formation of alpha-hydroxy montelukast is a step in the metabolic cascade of montelukast. While the sensitivity of analytical methods has historically been a limitation in monitoring this metabolite, recent research has made progress. nih.gov A 2022 study investigating the metabolism of montelukast in an embryonic neuron-enriched cell model successfully identified eighteen new metabolites. researchgate.netnih.gov Although alpha-hydroxy montelukast (M7) is a known metabolite, specific details regarding its rate of formation, subsequent biotransformation, or its ultimate metabolic fate within these neuronal cell cultures were not explicitly reported. researchgate.netnih.gov The study confirmed that montelukast metabolism occurs within neuronal cells and can interfere with mitochondrial function, but the specific contribution of alpha-hydroxy montelukast to these effects was not isolated. researchgate.netnih.gov

In Vivo Preclinical Animal Model Studies (focusing on metabolic fate and distribution)

Preclinical animal studies are critical for understanding the behavior of a compound in a whole organism, providing insights into its metabolic fate and how it is distributed throughout various tissues.

Research has been conducted to characterize the in vivo metabolism of montelukast in animal models. An extensive study utilized a mouse model to explore the formation of various metabolites. researchgate.netnih.gov While this research confirmed the production of numerous montelukast metabolites in the animal model, it did not provide a specific metabolic profile detailing the concentrations or distribution of alpha-hydroxy montelukast in various animal tissues (e.g., liver, brain, lung). Therefore, a quantitative tissue-specific metabolic profile for this particular metabolite is not currently available in the literature.

The influence of montelukast metabolites, as a class or individually, on drug-metabolizing enzymes in animal models is not well-documented. Studies have focused on the effects of the parent drug, montelukast, on these enzymes. For instance, research in animal models of asthma has shown that high-dose montelukast can modulate inflammatory responses, but these studies did not assess the concurrent effects of its metabolites on drug-metabolizing enzymes. nih.gov There is no specific evidence from preclinical in vivo studies to suggest that alpha-hydroxy montelukast or other metabolites significantly alter the activity of enzymes like the cytochrome P450 family in animal models.

Table 2: Summary of Preclinical In Vivo Findings for Alpha-Hydroxy Montelukast

| Study Type | Animal Model | Key Focus | Finding Specific to Alpha-Hydroxy Montelukast |

| Metabolic Profile | Mouse | Characterization of montelukast metabolism | Identified as a metabolite, but tissue-specific concentrations and distribution profiles were not reported. researchgate.netnih.gov |

| Enzyme Influence | Not Reported | Influence on drug-metabolizing enzymes | Data not available in reviewed literature |

Computational Chemistry and Structure Activity Relationship Sar of Hydroxylated Montelukast Derivatives

Molecular Docking and Dynamics Simulations for Investigating Receptor Interactions of Montelukast (B128269) Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a montelukast derivative, and a target receptor's binding site. These methods provide detailed information on binding affinity, orientation, and the stability of the ligand-receptor complex.

Recent computational studies have explored modifying the structure of montelukast to modulate its interaction with central nervous system (CNS) targets, such as the dopamine (B1211576) D2 (DRD2) and serotonin (B10506) 5-HT1A receptors, which have been implicated in neuropsychiatric side effects. mdpi.com A library of montelukast derivatives was designed and screened using these techniques to identify compounds with optimized receptor interactions. mdpi.comnih.gov

Molecular docking is first used to predict the preferred binding pose and to estimate the binding affinity. mdpi.com For instance, in a study investigating montelukast derivatives, docking simulations were benchmarked against standard ligands like Haloperidol for the DRD2 receptor. nih.gov The native montelukast showed strong receptor-ligand interactions, but some modified derivatives exhibited even greater binding stability. nih.gov

Following docking, MD simulations are performed over a set duration (e.g., 100 nanoseconds) to assess the dynamic stability of the ligand-receptor complex under simulated physiological conditions. nih.govresearchgate.net These simulations confirm whether the interactions predicted by docking are maintained over time. researchgate.net The binding free energy, a more accurate predictor of binding affinity, is then often calculated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.govresearchgate.net

In one such study, two modified derivatives, MLK_MOD-42 and MLK_MOD-43, emerged as particularly promising candidates with significantly enhanced binding affinities for both DRD2 and 5-HT1A receptors compared to the parent montelukast molecule. nih.govresearchgate.net The key interactions stabilizing these complexes often involve hydrogen bonds and π-π stacking. nih.gov For example, high-affinity modifications were distinguished by their ability to form critical hydrogen bonds with specific amino acid residues (like Ser409 in the DRD2 receptor) that the native montelukast could not. nih.gov

| Compound | Target Receptor | MM/PBSA Binding Free Energy (kcal/mol) |

|---|---|---|

| MLK_MOD-42 | DRD2 | -31.92 ± 2.54 |

| MLK_MOD-43 | DRD2 | -27.37 ± 2.22 |

| MLK_MOD-42 | 5-HT1A | -30.22 ± 2.29 |

| MLK_MOD-43 | 5-HT1A | -28.19 ± 2.14 |

This table presents the calculated binding free energies for two promising montelukast derivatives, indicating their strong binding affinity to the DRD2 and 5-HT1A receptors as determined by MM/PBSA calculations after molecular dynamics simulations. nih.govresearchgate.net

In Silico Prediction of Metabolic Soft Spots and Hydroxylation Sites on Montelukast

In silico metabolic prediction is a crucial aspect of computational drug design that aims to identify "metabolic soft spots"—the sites on a molecule that are most susceptible to enzymatic modification by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. Identifying these sites can help predict the metabolites that will be formed in the body and guide the design of molecules with improved metabolic stability. For montelukast, hydroxylation is a key metabolic pathway.

Computational tools predict these soft spots by analyzing factors such as the reactivity of specific atoms, their accessibility to enzyme active sites, and the energy required for reactions like hydroxylation to occur. While specific in silico prediction studies for montelukast hydroxylation are not extensively detailed in the public literature, the principles of these methods are well-established and would be applied to identify chemically labile protons, particularly on benzylic or allylic carbons, which are prone to CYP-mediated oxidation.

The accuracy of such predictive models can be validated against experimental data. In vitro studies using human liver microsomes and expressed P450 enzymes have successfully characterized the primary hydroxylated metabolites of montelukast. These experimentally identified sites represent the actual metabolic soft spots that computational models would aim to predict. The principal enzymes responsible for montelukast hydroxylation are CYP2C8, CYP2C9, and CYP3A4.

The major hydroxylated metabolites identified through these experimental methods are:

21-Hydroxymontelukast: Formed via stereoselective hydroxylation, with CYP3A4 being the main catalyst.

25-Hydroxymontelukast: Multiple P450 enzymes contribute to this hydroxylation.

Montelukast 1,2-Diol: Resulting from 36-hydroxylation, primarily catalyzed by CYP2C8 and CYP2C9.

| Metabolite | Position of Hydroxylation | Primary P450 Enzymes Involved |

|---|---|---|

| 21-Hydroxymontelukast | C-21 | CYP3A4 |

| 25-Hydroxymontelukast | C-25 | Multiple P450s |

| Montelukast 1,2-Diol | C-36 | CYP2C8, CYP2C9 |

This table summarizes the key hydroxylated metabolites of montelukast identified through in vitro experiments, highlighting the specific sites of metabolic modification and the primary Cytochrome P450 enzymes responsible for their formation.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Hydroxylated Analogues (if applicable)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For hydroxylated analogues of montelukast, a QSAR model could predict the binding affinity or functional activity of new derivatives based on their physicochemical properties, also known as molecular descriptors.

The development of a QSAR model involves several steps:

Data Set Generation: A series of hydroxylated montelukast analogues with known biological activities (e.g., receptor binding affinities from docking studies or experimentally measured IC50 values) is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), hydrophobicity (e.g., LogP), and topological indices.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

While comprehensive, published QSAR models specifically for hydroxylated montelukast derivatives are not widely available, the data generated from molecular docking and MD simulations provide the foundational elements for such an analysis. For example, a QSAR model could be developed to correlate the calculated binding free energies of various hydroxylated derivatives with specific structural features. One study noted that identified hydrogen bond patterns could be used to create a de novo QSAR model to predict binding affinity for a given protein-ligand complex. researchgate.net Such a model would be invaluable for rapidly screening new potential derivatives and prioritizing the synthesis of compounds with the most promising predicted activity, thereby accelerating the drug discovery and optimization process.

Emerging Research Perspectives and Future Directions for Alpha Hydroxy Montelukast Research

Novel Analytical Approaches for Trace Level Detection and Characterization of Alpha-Hydroxy Montelukast (B128269)

The accurate detection and characterization of alpha-Hydroxy montelukast in biological matrices present a significant analytical challenge, primarily due to its formation in minute quantities. Research efforts are increasingly focused on developing highly sensitive and specific methods to overcome these hurdles.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) stands as a principal technique for the analysis of montelukast and its metabolites. nih.gov In metabolic studies, specific mass transitions are used to identify each compound. For alpha-Hydroxy montelukast, also known as metabolite M7, a proposed mass transition is from a precursor ion of m/z 603 to a product ion of m/z 422. nih.gov However, the practical application of this technique has highlighted the inherent difficulties in monitoring this specific metabolite. In at least one comprehensive in vitro study, the sensitivity of the LC-MS/MS system was insufficient to adequately monitor alpha-Hydroxy montelukast, underscoring its low abundance. nih.gov

Table 1: LC-MS/MS Parameters for Montelukast Metabolite Detection

| Metabolite | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Montelukast Sulfoxide (B87167) | M2 | 602 | 422 |

| 25-Hydroxy Montelukast | M3 | 602 | 438 and 147 |

| 21(R/S)-Hydroxy Montelukast | M5a/b | 602 | 147 |

| Montelukast 1,2 Diol | M6 | 602 | 438 |

| alpha-Hydroxy Montelukast | M7 | 603 | 422 |

Data sourced from a 2015 study on the in vitro metabolism of montelukast. nih.gov

Advanced Biotransformation Studies in Diverse In Vitro and Preclinical Biological Systems

Understanding the biotransformation of montelukast is key to comprehending its efficacy and disposition. Montelukast is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.com Detailed in vitro studies using human liver microsomes (HLMs) and expressed P450 enzymes have identified CYP2C8, CYP2C9, and CYP3A4 as the principal enzymes involved in its oxidative metabolism. nih.gov

These studies have successfully characterized the formation of several hydroxylated metabolites:

Montelukast 1,2 diol (M6) is considered the major oxidative metabolite, with its formation being catalyzed predominantly by CYP2C8 and CYP2C9. nih.gov

21(R)- and 21(S)-hydroxy montelukast (M5a/b) formation is mainly attributed to CYP3A4. nih.gov

25-hydroxy montelukast (M3) can be formed by multiple P450s, including CYP2C8, CYP2C9, and CYP3A4. nih.gov

Mechanistic Investigations of Potential Drug-Drug Interactions Mediated by Montelukast and its Hydroxylated Metabolites

The potential for drugs to interact with one another is a critical aspect of pharmacology, often mediated by the inhibition or induction of CYP450 enzymes. Research into montelukast has revealed a notable discrepancy between its in vitro and in vivo effects on these enzymes.

In vitro studies have consistently demonstrated that montelukast is a potent and selective competitive inhibitor of CYP2C8. doi.orgresearchgate.net Based on these findings, a potential for drug-drug interactions (DDIs) with other drugs metabolized by CYP2C8 would be predicted. doi.orgclinpgx.orgdovepress.com However, clinical in vivo studies have not shown significant interactions, a phenomenon that may be attributable to the high degree (>99%) of montelukast's binding to plasma proteins, which limits the amount of free drug available to inhibit the enzyme. dovepress.comwikipedia.org

There is a significant gap in the scientific literature regarding the potential for montelukast's hydroxylated metabolites, including alpha-Hydroxy montelukast, to mediate DDIs. Currently, there are no specific studies investigating whether these metabolites act as inhibitors or inducers of CYP enzymes. A key factor limiting this line of inquiry is that at therapeutic doses of montelukast, the plasma concentrations of its metabolites are typically undetectable. drugbank.com Consequently, it is considered unlikely that they would reach sufficient concentrations to cause clinically significant drug-drug interactions. Future research could explore this area if more sensitive analytical methods allow for the detection and quantification of these metabolites in circulation.

Table 2: Montelukast and its Interaction with CYP2C8

| Study Type | Finding | Implication | Reference |

|---|---|---|---|

| In Vitro (Human Liver Microsomes) | Potent, competitive inhibitor of CYP2C8. | Predicts a high likelihood of drug-drug interactions with CYP2C8 substrates. | doi.orgresearchgate.net |

| In Vivo (Clinical Studies) | Does not significantly inhibit CYP2C8. | Observed clinical drug interactions are minimal. | wikipedia.orghelsinki.fi |

| Metabolite Studies | Plasma concentrations of metabolites are generally undetectable at therapeutic doses. | The potential for metabolites to mediate DDIs is considered low. | drugbank.com |

Development and Utility of Standard Reference Materials for Research and Quality Control

The availability of high-purity, well-characterized reference materials is fundamental to the advancement of pharmaceutical research and ensuring the quality of drug products. For alpha-Hydroxy montelukast, certified reference materials are commercially available and play a vital role in various analytical applications.

Alpha-Hydroxy montelukast is often categorized as "Montelukast EP Impurity I," indicating its status as a specified impurity in the European Pharmacopoeia. Chemical suppliers provide this compound as a reference standard, essential for several key activities:

Analytical Method Development and Validation: The standard is used to develop and validate the specificity, linearity, and accuracy of chromatographic methods (e.g., HPLC) designed to separate and quantify impurities in montelukast active pharmaceutical ingredient (API) and finished drug products.

Quality Control (QC): Pharmaceutical manufacturers use the reference material to confirm the identity and control the levels of this specific impurity during the production of montelukast, ensuring the final product meets regulatory requirements.

Research: The availability of an isolated standard enables researchers to conduct the biotransformation and mechanistic studies discussed in the preceding sections.

These reference materials are supplied with a comprehensive Certificate of Analysis, which includes critical data such as chemical name, CAS number (2045402-27-3), molecular formula (C35H36ClNO4S), and purity, often determined by techniques like HPLC, 1H-NMR, and mass spectrometry. The use of these standards is indispensable for achieving accurate and reproducible results in both industrial and academic research settings.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of montelukast, and how do they inform studies on its hydroxylated metabolites like alpha hydroxy montelukast?

- Answer : Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting leukotriene D4 (LTD4)-induced bronchoconstriction and inflammatory responses. Key studies demonstrate its specificity for LTD4 receptors in guinea pig trachea (Ki = 0.18 nM) and lack of activity against leukotriene C4 or prostaglandin D2 receptors . This compound, a hydroxylated metabolite, may exhibit altered pharmacokinetics or receptor binding, necessitating comparative assays (e.g., competitive binding studies) to assess its affinity and off-target effects.

Q. How can researchers validate the anti-inflammatory efficacy of this compound in preclinical sepsis models?

- Answer : In preterm infants with sepsis, montelukast reduced TNF-alpha levels but did not improve clinical outcomes, highlighting the need for dose-response studies and larger cohorts . For this compound, researchers should design randomized-controlled trials (RCTs) with endpoints like cytokine profiling (TNF-alpha, IL-6) and histological assessment of organ damage. Parallel in vitro models (e.g., LPS-stimulated macrophages) can isolate its anti-inflammatory mechanisms.

Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for identifying hydroxylated metabolites like this compound. Isotope-labeled standards (e.g., deuterated analogs) improve quantification accuracy . Researchers should optimize extraction protocols (e.g., solid-phase extraction) to account for matrix effects in plasma or tissue homogenates.

Q. What are the limitations of existing data on montelukast’s neuropsychiatric side effects, and how can these inform safety studies for its metabolites?

- Answer : Retrospective case-control studies show conflicting associations between montelukast and neuropsychiatric events in children (e.g., Glockler-Lauf vs. Ali studies) . For this compound, prospective cohort studies with standardized neurobehavioral assessments (e.g., CBCL, Conners scales) are critical. Researchers should stratify data by age, dose, and metabolic profiles to isolate risk factors.

Advanced Research Questions

Q. How should researchers resolve contradictions in montelukast’s efficacy across age groups, and what implications does this have for studying hydroxylated derivatives?

- Answer : Montelukast’s efficacy in elderly asthmatics is poorly characterized due to underrepresentation in clinical trials and lack of age-specific subanalyses . For this compound, stratified RCTs with pharmacokinetic/pharmacodynamic (PK/PD) modeling are essential. Population pharmacokinetics can identify age-related clearance differences, while RNA sequencing of leukotriene pathways may reveal age-dependent gene expression changes.

Q. What experimental designs are optimal for evaluating this compound’s neuroprotective potential in seizure models?

- Answer : In pentylenetetrazol (PTZ)-induced seizures, montelukast reduced blood-brain barrier (BBB) disruption via CysLT1 antagonism. However, high-dose LTD4 reversed this effect, suggesting receptor-specific modulation . For this compound, researchers should employ EEG monitoring, immunohistochemistry for leukocyte infiltration (CD45+ cells), and dynamic contrast-enhanced MRI to quantify BBB permeability. Dose-ranging studies with LTD4 co-administration can clarify receptor interactions.

Q. How can translational gaps between montelukast’s anti-inflammatory effects in sepsis models and clinical outcomes be addressed?

- Answer : In preterm neonates, montelukast lowered TNF-alpha without altering survival or NICU stay duration, likely due to small sample sizes or suboptimal dosing . Preclinical studies for this compound should integrate multi-omics (proteomics, metabolomics) to identify surrogate biomarkers of clinical efficacy. Adaptive trial designs (e.g., Bayesian methods) can adjust dosing in real-time based on biomarker trends.

Q. What methodological challenges arise when studying montelukast derivatives in combination therapies, and how can they be mitigated?

- Answer : Montelukast combined with inhaled corticosteroids (e.g., beclomethasone) improved asthma quality-of-life metrics synergistically . For this compound, factorial design experiments can disentangle additive vs. synergistic effects. Researchers should use isobolographic analysis to quantify interactions and employ PK modeling to avoid drug-drug interactions (e.g., CYP450 inhibition).

Methodological Considerations

- Data Contradiction Analysis : Retrospective studies require sensitivity analyses to address confounding variables (e.g., comorbidities, concomitant medications) .

- Experimental Reproducibility : Detailed protocols for metabolite synthesis and characterization must align with ICH guidelines, including purity certificates and stability testing .

- Ethical Compliance : Preclinical studies should follow ARRIVE 2.0 guidelines, while clinical trials must register prospectively (e.g., ClinicalTrials.gov ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.